2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one
Description
2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one is a synthetic small molecule characterized by a central ethanone backbone. Its structure features a 2-methoxyphenoxy group attached to the carbonyl carbon and a piperidin-1-yl moiety substituted at the 4-position with a 1,2,5-thiadiazol-3-yloxy heterocycle. The thiadiazole ring introduces electron-deficient properties, while the methoxyphenoxy group contributes to lipophilicity.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-21-13-4-2-3-5-14(13)22-11-16(20)19-8-6-12(7-9-19)23-15-10-17-24-18-15/h2-5,10,12H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZIDOWPVVJUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is . The structure features a methoxyphenoxy group linked to a piperidine ring that is further substituted with a thiadiazole moiety. This unique combination of functional groups is believed to contribute to its biological properties.
Antimicrobial Properties
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to the one have been shown to inhibit the growth of various bacterial and fungal strains. In vitro assays demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against pathogenic fungi like Candida auris .
Anticancer Activity
Research has revealed that piperidine derivatives can induce apoptosis in cancer cells. The compound under review may possess similar properties, potentially acting through mechanisms such as cell cycle arrest and disruption of mitochondrial function. A study indicated that certain piperidine-based compounds could induce S-phase arrest in cancer cell lines, suggesting a pathway for further exploration .
Anti-inflammatory Effects
Thiadiazole derivatives are also known for their anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation markers in experimental models. This suggests that the compound may exhibit potential therapeutic effects in inflammatory diseases.
Case Studies
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The presence of the thiadiazole ring may interfere with specific enzyme activities essential for microbial survival.
- Disruption of Cell Membrane Integrity : Similar compounds have been shown to disrupt plasma membrane integrity in fungi, leading to cell death.
- Induction of Apoptosis : The piperidine component may activate apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound shares structural motifs with several derivatives, differing primarily in substituents and heterocyclic systems. Key comparisons include:
Key Observations :
- Substituent Effects: The methoxyphenoxy group in the target compound may enhance lipophilicity compared to polar groups like benzoic acid in 6n .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The methoxyphenoxy group (logP ~2–3) likely increases membrane permeability compared to benzoic acid (logP <1) in 6n .
- Solubility : Polar groups like pyridinyl (6n) or sulfonyl () improve aqueous solubility but may reduce bioavailability.
- Metabolic Stability : Piperidine and thiadiazole rings are susceptible to oxidative metabolism, necessitating structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
